(R)-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a compound that belongs to the class of amino acids. It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of hydrazine with a carbonyl system. This method is commonly used for the synthesis of pyrazole derivatives . The reaction conditions often include the use of solvents like methanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-Aminopyrazole: Another pyrazole derivative with a free amino group.
4-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at a different position.
5-Aminopyrazole: Another variant with the amino group at the 5-position.
Uniqueness
®-2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific structure, which includes a pyrazole ring and an amino acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2R)-2-amino-2-(1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(2-8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11)/t5-/m1/s1 |
InChI Key |
AVFMAEDZNWFUCD-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@H](C(=O)O)N |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)N |
Origin of Product |
United States |
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